beta-Cadinene

Description

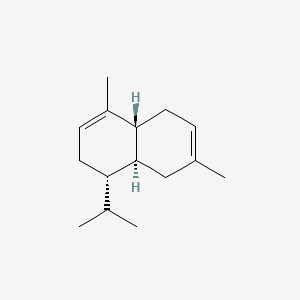

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,8,8a-hexahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-6,10,13-15H,7-9H2,1-4H3/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDOQCCMRDNVAH-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C(CC=C2C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](C1)[C@@H](CC=C2C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024713 | |

| Record name | beta-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-cadinene is a colorless viscous oil. A constituent of various wood oils such as cade oil, cedarleaf oil., Oil with a pleasant odor; Insoluble in water; [HSDB] | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Cadinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

525 °F at 760 mmHg ; 300 °F at 20 mmHg (NTP, 1992), 124 °C AT 9 MM HG, 273.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA-CADINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), INSOLUBLE IN WATER; SLIGHTLY SOLUBLE IN ALCOHOL; SOLUBLE IN ACETONE, PETROLEUM ETHER, HOT CHLOROFORM, 0.08 mg/L @ 18C (exp) | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA-CADINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.9239 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9239 AT 20 °C/4 °C | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA-CADINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL | |

CAS No. |

523-47-7 | |

| Record name | BETA-CADINENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | β-Cadinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cadinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadina-3,9-diene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-CADINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07LA0GY4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-CADINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Beta Cadinene

Plant Kingdom Sources

The plant kingdom represents the most abundant source of beta-cadinene, where it is a common constituent of essential oils and plays a role in plant defense and communication.

This compound is a characteristic component of many essential oils, contributing to their aromatic profiles and biological activities. It is often found alongside other isomeric forms of cadinene, such as alpha-cadinene (B1251154) and gamma-cadinene. The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical location, and distillation methods. It is a constituent of various wood oils, such as cade oil and cedarleaf oil. nih.govnoaa.gov

This compound has been identified in a wide range of plant families, demonstrating its broad distribution.

Asteraceae: In the Asteraceae family, species such as Brickellia veronicifolia have been shown to contain beta-caryophyllene (B1668595), γ-cadinene, and (+)-δ-cadinene as significant volatile compounds. mdpi.com

Lauraceae: Various species within the Lauraceae family are known to produce essential oils containing cadinene isomers. For instance, the bark essential oil of Ocotea gomezii contains δ-cadinene as a major constituent (14.5%), while the wood oil of Ocotea morae also contains δ-cadinene (6.2%). nih.gov

Humulus lupulus (Hops): The essential oil of hop cones (Humulus lupulus) contains several cadinene isomers, including γ-cadinene and δ-cadinene. mdpi.comnih.gov Studies have identified γ-cadinene (5.5%) and δ-cadinene (4.1%) as major constituents in some hop cultivars. mdpi.com In other analyses, β-cadinene has also been reported. nih.gov

Acorus calamus (Sweet Flag): The essential oil from the rhizomes of Acorus calamus has been found to contain δ-cadinene. researchgate.netnih.gov The concentration of this compound can vary, with some studies reporting it as a major component of both leaf and rhizome oil. researchgate.netnih.gov

Citrus amblycarpa: The essential oil from the leaves of Citrus amblycarpa has been shown to contain delta-cadinene and this compound. nih.gov

Melissa officinalis (Lemon Balm): Essential oils from Melissa officinalis have been reported to contain trace amounts of δ-cadinene. noaa.gov

Pinus pinaster (Maritime Pine): The essential oil from the needles of Pinus pinaster varieties has been found to contain Δ-cadinene. nih.govmdpi.com

The following table summarizes the presence of cadinene isomers in the essential oils of selected terrestrial plants.

| Plant Species | Family | Plant Part | Cadinene Isomers Detected |

| Humulus lupulus | Cannabaceae | Cones | γ-cadinene, δ-cadinene, β-cadinene |

| Acorus calamus | Acoraceae | Rhizomes, Leaves | δ-cadinene |

| Citrus amblycarpa | Rutaceae | Leaves | delta-cadinene, β-cadinene |

| Melissa officinalis | Lamiaceae | Leaves | δ-cadinene |

| Pinus pinaster | Pinaceae | Needles | Δ-cadinene |

| Brickellia veronicifolia | Asteraceae | Not specified | γ-cadinene, (+)-δ-cadinene |

| Ocotea gomezii | Lauraceae | Bark | δ-cadinene |

| Ocotea morae | Lauraceae | Wood | δ-cadinene |

Marine Organism Sources

The marine environment is another significant reservoir of this compound and its derivatives, where these compounds are often involved in chemical defense mechanisms.

Brown Algae: Various species of brown algae are known to produce a diverse array of sesquiterpenes, including cadinene isomers. For instance, δ-cadinene has been isolated from Dilophus fasciola. acs.org The brown alga Dictyopteris zonaroides is known to produce zonarene, a cadinane (B1243036) hydrocarbon. acs.org

Nudibranchs: These soft-bodied marine mollusks are known to sequester chemical compounds from their diet for defense. The nudibranch Phyllidiella pustulosa has been found to contain 10-isocyano-4-cadinene. nih.gov

Microbial Production in Fungi and Bacteria

Microorganisms, particularly fungi, are emerging as a significant source of sesquiterpenes, including this compound. Advances in genomics and metabolic engineering have enabled the discovery and characterization of microbial terpene synthases.

Fungi: Several species of fungi, primarily from the phylum Basidiomycota, have been shown to produce sesquiterpene synthases capable of synthesizing cadinene isomers. For example, a δ-cadinene synthase has been identified in Coprinus cinereus. In Cerrena unicolor, the sesquiterpene synthase Cun3157 produces β-cubebene as a main product with δ-cadinene as a side product. Other fungi reported to produce cadinene synthases include Omphalotus olearius, Stereum hirsutum, and Cyclocybe aegerita. mdpi.com The production of γ-cadinene has been reported in Ganoderma lucidum and Ganoderma sinensis.

Bacteria: While less common than in fungi, some bacteria also possess the genetic machinery for sesquiterpene synthesis. A terpene synthase from Roseiflexus castenholzii has been shown to produce minor amounts of δ-cadinene.

The following table provides examples of microorganisms that produce cadinene isomers.

| Microorganism | Kingdom | Isomer Produced |

| Coprinus cinereus | Fungi | δ-cadinene |

| Cerrena unicolor | Fungi | δ-cadinene |

| Omphalotus olearius | Fungi | δ-cadinene |

| Stereum hirsutum | Fungi | δ-cadinene |

| Cyclocybe aegerita | Fungi | δ-cadinene |

| Ganoderma lucidum | Fungi | γ-cadinene |

| Ganoderma sinensis | Fungi | γ-cadinene |

| Roseiflexus castenholzii | Bacteria | δ-cadinene |

Environmental and Genetic Factors Influencing this compound Composition in Natural Sources

The production and relative abundance of this compound and other sesquiterpenes in natural sources are not static but are influenced by a complex interplay of environmental and genetic factors.

Environmental Factors: Abiotic factors can significantly impact the chemical profile of plant essential oils. For instance, in Brickellia veronicifolia, the composition of major volatiles, including cadinenes, has been shown to have a significant correlation with soil pH and maximum temperature. mdpi.com Other environmental variables such as altitude, relative humidity, and rainfall can also influence the production of terpenoids in plants.

Genetic Factors: The biosynthesis of this compound is under direct genetic control. The key enzyme responsible for its formation is (+)-δ-cadinene synthase, which catalyzes the cyclization of farnesyl diphosphate (B83284). In cotton (Gossypium arboreum), the expression of (+)-δ-cadinene synthase genes is developmentally regulated and can be induced by pathogens, indicating a role in plant defense. The presence of a large multigene family of cadinene synthase genes in cotton suggests a sophisticated regulatory mechanism for controlling the production of cadinane-type sesquiterpenes in response to specific developmental or environmental cues.

Biosynthesis of Beta Cadinene

Isomerization and Rearrangement Processes

Acid-Catalyzed Transformations to and from Other Cadinene Isomers

The structural versatility of sesquiterpenes, including the cadinene family, is significantly influenced by their susceptibility to acid-catalyzed transformations. Under acidic conditions, cadinenes can undergo a variety of reactions, including isomerization and skeletal rearrangements, driven by the formation and subsequent reactions of carbocation intermediates google.comresearchgate.net. These processes are fundamental to understanding the stability and interconversion pathways of different cadinene isomers, often observed during plant material processing or in specific chemical environments.

A key aspect of cadinene chemistry under acidic catalysis is the interconversion between various isomers. Research indicates that α-cadinene can be rearranged to β-cadinene through acid catalysis mdpi.comscirp.org. Furthermore, β-cadinene itself can isomerize to other forms, such as ω-cadinene, under similar conditions mdpi.comscirp.org. These transformations are often thermodynamically driven, with more stable isomers being favored. Computational studies suggest that β-cadinene and ω-cadinene are energetically more stable than α-cadinene by approximately 1.88 kcal/mol and 2.90 kcal/mol, respectively mdpi.comscirp.org. This energetic difference underpins the observed isomerization trends.

The cyclization of germacrene D, a common precursor in sesquiterpene biosynthesis, is also a significant pathway that leads to cadinene structures under acid catalysis google.commdpi.comnih.gov. Germacrene D readily undergoes acid-catalyzed cyclization, yielding a mixture of cadinane (B1243036), muurolane, and amorphene skeletons, with cadinenes frequently being the predominant products google.com. This process involves the protonation of germacrene D to form a carbocation, which then proceeds through a series of cyclization and rearrangement steps to yield various cadinene isomers google.comresearchgate.netnih.gov. Strong Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can also induce significant rearrangements of germacrene D, leading to products like epizonarene and zonarene mdpi.com.

The relative thermodynamic stability of different cadinene isomers plays a crucial role in dictating the equilibrium distribution during acid-catalyzed reactions. The energy differences between these isomers provide insight into their propensity to interconvert.

| Cadinene Isomer | Relative Energy (kcal/mol) |

| α-Cadinene | 0.00 |

| β-Cadinene | -1.88 |

| ω-Cadinene | -2.90 |

Note: Relative energies are presented compared to α-Cadinene, indicating greater stability for β- and ω-cadinene.

These acid-catalyzed transformations highlight the dynamic nature of cadinene structures, where subtle changes in chemical environment can lead to significant shifts in isomeric composition, driven by the formation of carbocationic intermediates and the pursuit of greater thermodynamic stability.

Compound List:

α-Cadinene

β-Cadinene

ω-Cadinene

Germacrene D

Ecological and Inter Species Roles of Beta Cadinene

Plant Defense Mechanisms

Plants utilize a sophisticated arsenal (B13267) of chemical defenses to protect themselves from pathogens and herbivores, and beta-cadinene is a notable component of this defense system. ontosight.aimdpi.com The biosynthesis of cadinenes is often regulated in response to environmental threats, such as pathogen attack and herbivory. ontosight.ai

The induction of cadinene biosynthesis is a well-documented defense response in plants against microbial pathogens. In cotton (Gossypium spp.), the enzyme (+)-δ-cadinene synthase (CDNS) is the first step in the creation of cadinane-type sesquiterpenoids, such as gossypol, which provide protection against diseases. nih.govnih.gov Research has shown that the expression of the CDNS gene is triggered in cotton when infected with pathogens like bacterial blight (Xanthomonas campestris pv. malvacearum) and Verticillium wilt. nih.govnih.gov

Studies involving the genetic modification of cotton have underscored the importance of this pathway. When the gene responsible for (+)-δ-cadinene synthase was suppressed using antisense technology, the plants were unable to mount their typical defense response to bacterial blight infection. nih.govnih.govdntb.gov.ua This blockage of CDNS mRNA and protein induction demonstrates that the δ-cadinene pathway is specifically involved in the response to this bacterial pathogen. nih.govresearchgate.net These findings highlight that δ-cadinene is a critical precursor to phytoalexins—antimicrobial compounds that accumulate in plants in response to infection. mdpi.comnih.gov

Table 1: Research Findings on δ-Cadinene's Role in Plant Pathogen Defense

| Plant Species | Pathogen | Key Finding | Reference(s) |

| Cotton (Gossypium hirsutum) | Bacterial Blight (Xanthomonas campestris pv. malvacearum) | The enzyme (+)-δ-cadinene synthase (CDNS) is induced by infection, leading to the production of defensive sesquiterpenoids. | nih.govnih.gov |

| Cotton (Gossypium hirsutum) | Bacterial Blight (Xanthomonas campestris pv. malvacearum) | Suppressing the CDNS gene prevents the induction of this defense response, blocking the accumulation of CDNS mRNA and protein. | nih.govnih.govdntb.gov.ua |

| Cotton (Gossypium arboreum) | Fungal Elicitor (Verticillium dahliae) | Elicitor treatment activated the transcription of cadinene synthase genes, leading to the synthesis of sesquiterpene aldehydes. | researchgate.net |

This compound and its isomers contribute to plant defense by deterring herbivores from feeding. mdpi.com The presence of these compounds in plant tissues can make them unpalatable to insects and other animals, a property known as anti-feedance. foodb.ca This chemical defense is particularly valuable for plants in deterring generalist herbivores. mdpi.com

Several studies have demonstrated the anti-feedant properties of essential oils containing cadinenes. For instance, the essential oil of Asian marsh weed (Limnophila indica), which contains δ-cadinene, exhibited potent anti-feedant activity against the fourth instar larvae of Spilosoma obliqua. phytojournal.com Similarly, extracts and isolated sesquiterpenes, including δ-cadinene, from the heartwood of Pilgerodendron uviferum were effective in reducing feeding by the red clover borer, Hylastinus obscurus. nih.gov

Table 2: Documented Anti-feedant Activity of Cadinene-Containing Plants

| Plant Source | Cadinene Isomer(s) Present | Target Herbivore | Observed Effect | Reference(s) |

| Limnophila indica (Asian marsh weed) | δ-cadinene (3.3%) | Spilosoma obliqua (Bihar hairy caterpillar) | Potent insect antifeeding action. | phytojournal.com |

| Pilgerodendron uviferum (Pilgerodendron) | δ-cadinene (10.81%) | Hylastinus obscurus (Red clover borer) | Effective in reducing adult feeding and growth. | nih.gov |

| General | Cadinene | Insects and animals | Inhibits normal feeding behavior. | foodb.ca |

Plant-Insect Interactions

This compound plays a direct role in mediating interactions between plants and insects, acting as both a poison and a deterrent.

Beyond just deterring feeding, this compound and related compounds can be directly toxic to insects. Essential oils rich in cadinenes have demonstrated significant insecticidal activity against a range of pests. For example, δ-cadinene has shown strong fumigant toxicity against several mosquito species, including Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. biotechrep.irms-editions.cl

This toxicity extends to agricultural pests as well. The essential oil from the stems of Kadsura heteroclita, containing 9.27% δ-cadinene, possessed both contact and fumigant toxicity against the maize weevil, Sitophilus zeamais. academicjournals.org Likewise, cedar essential oil, in which δ-cadinene was the most abundant compound (36.3%), was insecticidal to the firebug Pyrrhocoris apterus. mdpi.com The essential oil from the roots of Zanthoxylum dissitum, containing both beta- and gamma-cadinene, exhibited contact toxicity against the cigarette beetle (Lasioderma serricorne), the red flour beetle (Tribolium castaneum), and the black carpet beetle (Attagenus piceus). nih.gov

Table 3: Insecticidal Activity of Cadinene-Containing Essential Oils

| Plant Source | Cadinene Isomer(s) Present | Target Insect | Type of Activity | Reference(s) |

| Pistacia lentiscus | δ-Cadinene | Mosquitoes (Anopheles stephensi, Aedes aegypti, Culex quinquefasciatus) | Fumigant toxicity | biotechrep.ir |

| Garcinia gardneriana | δ-Cadinene | Mosquitoes (Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus) | Larvicidal activity | ms-editions.cl |

| Kadsura heteroclita | δ-Cadinene (9.27%) | Sitophilus zeamais (Maize weevil) | Contact and fumigant toxicity | academicjournals.org |

| Cedrus atlantica (Cedar) | δ-Cadinene (36.3%) | Pyrrhocoris apterus (Firebug) | Vapor phase insecticidal activity | mdpi.com |

| Zanthoxylum dissitum | β-Cadinene (0.5%), γ-Cadinene (2.1%) | Lasioderma serricorne, Tribolium castaneum, Attagenus piceus | Contact toxicity | nih.gov |

This compound contributes significantly to the repellent effects of many plant essential oils, protecting them from unwanted attention from arthropods. core.ac.uk Essential oils from various plants containing this compound or its isomers have been shown to repel mosquitoes. nih.govmdpi.com For instance, the essential oil of Artemisia scoparia, which includes this compound, demonstrated repellent activity against Aedes aegypti mosquitoes. nih.gov Similarly, oil from Helichrysum odoratissimum, containing 7.0% δ-cadinene, was moderately repellent to Culex quinquefasciatus, Aedes aegypti, and Anopheles gambiae. mdpi.com

The repellent action is not limited to mosquitoes. The essential oil of Juniperus polycarpus leaves, with δ-cadinene as a major component (8.98%), was highly repellent to the confused flour beetle, Tribolium confusum. tandfonline.com Furthermore, this compound has been identified as having a high repelling activity against house dust mites (Dermatophagoides farinae and D. pteronyssinus). jmb.or.kr

Table 4: Repellent Activity of Cadinene-Containing Essential Oils

| Arthropod Species | Plant Source | Cadinene Isomer(s) | Observed Effect | Reference(s) |

| Aedes aegypti (Mosquito) | Artemisia scoparia | β-Cadinene | Mosquito-repellent activity. | nih.gov |

| Culex quinquefasciatus, Aedes aegypti, Anopheles gambiae (Mosquitoes) | Helichrysum odoratissimum | δ-Cadinene (7.0%) | Moderate repellence against all three species. | mdpi.com |

| Tribolium confusum (Confused flour beetle) | Juniperus polycarpus | δ-Cadinene (8.98%) | 96% repellency at a concentration of 15 μL/mL acetone. | tandfonline.com |

| Dermatophagoides spp. (House dust mites) | Bursera graveolens (Palo Santo) | β-Cadinene | High repelling activity (over 95%). |

Communication and Signaling (e.g., Volatile Organic Compound (VOC) profiles)

As a volatile organic compound (VOC), this compound is an important signaling molecule used in plant communication. swst.org Plants release a blend of VOCs into the atmosphere to communicate with other plants and to mediate interactions with other organisms. frontiersin.orgareeo.ac.ir These chemical signals can warn neighboring plants of threats or attract beneficial organisms. frontiersin.org

Research shows that the emission of this compound can be induced by various environmental stressors. For example, when the tropical tree Apuleia leiocarpa was exposed to ozone, a significant atmospheric pollutant, its emission of β-cadinene and γ-muurolene increased. frontiersin.orgresearchgate.net This suggests these compounds act as signaling molecules in the plant's primary defense mechanisms against oxidative stress. frontiersin.orgresearchgate.net

In another example, δ-cadinene was part of the VOC profile released by damaged leaves of Aristolochia contorta. nih.govnih.gov This release is part of a nuanced signaling network that can deter herbivores. nih.gov Furthermore, studies on tall goldenrod (Solidago altissima) have shown that δ-cadinene is a component of the plant's VOC blend that can be perceived by neighboring goldenrods, influencing their resistance and the local community of herbivores in a demonstration of plant-plant communication. nih.gov

Table 5: this compound in Plant Communication and Signaling

| Plant Species | Context of VOC Emission | Role of Cadinene | Reference(s) |

| Apuleia leiocarpa | Ozone stress | Increased emission of β-cadinene as part of a primary defense response. | frontiersin.orgresearchgate.net |

| Aristolochia contorta | Mechanical damage | δ-Cadinene is released as part of a complex signal to deter herbivores. | nih.govnih.gov |

| Solidago altissima (Tall goldenrod) | Plant-plant communication | δ-Cadinene is a component of the VOC blend that affects herbivore communities on neighboring plants. | nih.gov |

| General | Biosynthesis | Volatile terpenes like cadinenes function as signaling molecules. | swst.org |

Contributions to Aroma Profiles in Ecological Contexts

The aroma of a plant is a complex mixture of many volatile compounds, and the presence and relative abundance of this compound can be a key factor in its ecological signature. Plant volatiles, including sesquiterpenes like this compound, can function as kairomones—chemical signals that are detected by another species and mediate interspecific interactions. semiochemical.com These signals provide information to insects, for example, helping them to identify suitable host plants for feeding or oviposition. semiochemical.com

Research has shown that the specific blend of VOCs is crucial for host plant identification by herbivorous insects. In a study involving tortoise beetles of the genus Chiridopsis and their host plants from the genus Ipomoea, the beetles' selection of host plants was positively correlated with the presence of certain compounds, including this compound. biorxiv.org This suggests that for these specialist herbivores, the woody aroma of this compound, as part of a complex scent bouquet, serves as an attractant or a signal of host suitability. biorxiv.org

The contribution of cadinene isomers to a plant's characteristic scent has been highlighted in several studies. For instance, in treated agarwood (Aquilaria malaccensis), sesquiterpenes, including the related isomer δ-cadinene, were identified as crucial "aroma impact compounds" that create the signature sweet and woody fragrance of the valuable oil. cropj.com While many compounds are present, only a select few, like the cadinenes, may be olfactorily active and ecologically significant. cropj.com

The following table details the presence of this compound and its isomers in various plants, highlighting their contribution to the plant's aroma and associated ecological roles.

| Plant Species | Compound | Relative Amount (%) | Aroma Contribution | Ecological Context/Role | Source(s) |

| Ipomoea spp. | This compound | Not specified | Woody, part of a complex floral blend | Positively correlated with host plant selection by Chiridopsis beetles, acting as a kairomonal cue. | biorxiv.org |

| Bauhinia pentandra | This compound | 6.1 | Woody, spicy | Contributes to the overall essential oil profile of the plant. | ms-editions.cl |

| Pilgerodendron uviferum (Guaitecas cypress) | This compound | 1.23 | Woody | Part of the essential oil composition; the oil exhibits repellent and insecticidal activity against horn flies. | nih.gov |

| Cedrus atlantica (Atlas cedar) | delta-Cadinene | 36.35 | Woody | Major component of the essential oil. | mdpi.com |

| Aquilaria malaccensis (Agarwood) | delta-Cadinene | Not specified | Sweet, woody | Identified as a significant aroma impact compound in treated agarwood essential oil. | cropj.com |

| Kadsura coccinea | delta-Cadinene | 7.06 (in root oil) | Woody | Contributes to the essential oil profile; the oil shows antimicrobial properties. | researchgate.net |

| Various Plant Species (e.g., Junipers, Cedars) | This compound | Not specified | Woody, spicy, resinous | General component of essential oils used in fragrances and as a flavoring agent. | ontosight.ainih.gov |

Investigative Biological Activities in Vitro and Non Human Models

Antimicrobial Properties

Essential oils containing beta-cadinene have demonstrated varying degrees of antimicrobial activity against a range of bacterial and fungal species.

Studies have indicated that essential oils containing this compound exhibit activity against several key bacterial pathogens. For instance, essential oil from Cinnamomum camphora, identified as containing this compound, showed the highest sensitivity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 1.75 mg/mL and a Minimum Bactericidal Concentration (MBC) of 3.50 mg/mL . This oil also demonstrated reasonably high activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus .

Other studies on different essential oils have also reported effects:

Marrubium vulgare essential oil displayed an inhibition zone of 15.0 mm against Bacillus subtilis and 16.0 mm against Staphylococcus aureus, with a 13.0 mm zone against Escherichia coli and Salmonella typhimurium bioresearch.ro.

Essential oil from Cardamine uliginosa showed an 11 mm inhibition zone against Bacillus subtilis and a weak inhibitory effect against Escherichia coli, but no antibacterial activity was observed against Salmonella typhimurium bingol.edu.tr.

Cedrus atlantica leaf oil demonstrated antimicrobial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with MIC values for Bacillus subtilis ranging between 0.25 mg/mL and 1.62 mg/mL mdpi.com.

Table 1: Antibacterial Activity of Essential Oils Containing this compound

| Bacterial Species | Essential Oil Source | Activity Metric | Value | Reference |

| Bacillus subtilis | Cinnamomum camphora (containing β-cadinene) | MIC | 1.75 mg/mL | |

| Bacillus subtilis | Cinnamomum camphora (containing β-cadinene) | MBC | 3.50 mg/mL | |

| Bacillus subtilis | Marrubium vulgare EO | Inhibition Zone | 15.0 mm | bioresearch.ro |

| Bacillus subtilis | Cardamine uliginosa EO | Inhibition Zone | 11 mm | bingol.edu.tr |

| Bacillus subtilis | Cedrus atlantica leaf oil | MIC | 0.25-1.62 mg/mL | mdpi.com |

| Salmonella typhimurium | Cinnamomum camphora (containing β-cadinene) | Activity | Reasonably high | |

| Salmonella typhimurium | Marrubium vulgare EO | Inhibition Zone | 13.0 mm | bioresearch.ro |

| Salmonella typhimurium | Cardamine uliginosa EO | Activity | None observed | bingol.edu.tr |

| Escherichia coli | Cinnamomum camphora (containing β-cadinene) | Activity | Reasonably high | |

| Escherichia coli | Marrubium vulgare EO | Inhibition Zone | 13.0 mm | bioresearch.ro |

| Escherichia coli | Cedrus atlantica leaf oil | MIC | Not specified | mdpi.com |

| Escherichia coli | Cardamine uliginosa EO | Inhibitory Effect | Weak | bingol.edu.tr |

| Staphylococcus aureus | Cinnamomum camphora (containing β-cadinene) | Activity | Reasonably high | |

| Staphylococcus aureus | Marrubium vulgare EO | Inhibition Zone | 16.0 mm | bioresearch.ro |

| Staphylococcus aureus | Cedrus atlantica leaf oil | Activity | Antimicrobial activity | mdpi.com |

Regarding antifungal properties, essential oil from Cinnamomum camphora, which contains this compound, was found to be not sensitive against Aspergillus niger and Penicillium aurantiogriseum . Similarly, Marrubium vulgare essential oil also showed no activity against these specific fungi bioresearch.ro. Cedrus atlantica essential oil exhibited weak antifungal activity against Aspergillus niger, with a MIC value of 1% (v/v) mdpi.com.

Mechanistic investigations suggest that this compound may exert its antimicrobial effects through several pathways. Molecular docking studies have shown that this compound exhibits favorable binding interactions with bacterial (6VJE) and fungal (1EA1) protein targets, with binding energies of -7.66 ± 0.1 and -7.73 ± 0.15 kcal/mol, respectively. These findings indicate that this compound can fit into the binding pockets of these targets and remain stable, suggesting a significant contribution to the biological activity of plants from which it is derived .

Other studies on essential oils containing similar compounds suggest mechanisms involving disruption of cell membrane integrity and function. Changes in cell membrane permeability, cell wall damage, and subsequent leakage of intracellular components have been identified as bactericidal mechanisms . Furthermore, research on other essential oils indicates potential interference with key enzymes involved in microbial metabolism and cell wall synthesis, such as phosphofructokinase, pyruvate (B1213749) kinase, delta-14-sterol reductase, and 1,3-β-glucan synthase nih.govresearchgate.net. Inhibition of bacterial replication processes through interaction with DNA and RNA polymerases has also been proposed for components found in related essential oils mdpi.com.

Anti-inflammatory Effects (Mechanistic Research)

This compound and essential oils containing it have shown potential anti-inflammatory properties, with mechanistic research pointing to the modulation of inflammatory pathways. Essential oils from Cinnamomum osmophloeum, which include this compound (0.6%), have demonstrated significant anti-inflammatory effects by reducing inflammatory mediators such as pro-inflammatory cytokines and nitric oxide (NO). These effects are thought to be mediated by the inhibition of key proteins involved in the inflammatory response, including nuclear factor kappa B (NF-κB) nih.gov.

Additionally, essential oils containing cadinene, karyophyllene, and karyophyllene oxide have been observed to inhibit the production of nitric oxide (NO) and prostaglandins (B1171923) E2 in cell cultures acervomais.com.br. Studies on Pelargonium peltatum essential oil, which contains this compound, have shown it can reduce paw edema in inflammation tests, indicating potential anti-inflammatory activity researchgate.net.

Antioxidant Potential

The antioxidant capacity of this compound and related compounds has been explored using various in vitro assays.

While direct studies on this compound's performance in specific free radical scavenging assays like DPPH, ABTS, and β-carotene bleaching are limited, research on essential oils containing related cadinene isomers or found alongside this compound provides insights. For instance, Melissa officinalis subsp. officinalis essential oil, which contains alpha-cadinene (B1251154), demonstrated good antioxidant activity in DPPH assays (IC50 = 14.015 ± 0.027 μg/mL) and ABTS assays (IC50 = 1.225 ± 0.011 μg/mL). This oil also exhibited a strong inhibitory effect (94.031 ± 0.082%) in the β-carotene bleaching assay mdpi.comnih.gov.

Essential oils from Pinus species, known to contain δ-cadinene and β-caryophyllene, have also been evaluated for their antioxidant activity using ABTS, β-Carotene bleaching, and DPPH assays researchgate.net. Furthermore, Lippia grandis essential oil showed antioxidant activity in DPPH and ABTS assays and inhibited β-carotene bleaching scielo.br.

In Silico Antioxidant Activity and Molecular Docking

Specific research detailing the in silico antioxidant activity of this compound is limited within the provided literature. While in silico studies have explored the potential insecticidal mechanisms of this compound by assessing its interaction with mosquito juvenile hormone-binding protein (mJHBP), direct investigations into its in silico antioxidant capabilities or molecular docking related to antioxidant pathways were not identified. Previous studies on other essential oil components have employed molecular docking to predict antioxidant activity through enzyme inhibition, such as xanthine (B1682287) oxidoreductase (XOR) mdpi.com. However, this compound was not a primary focus in these specific antioxidant in silico analyses.

Anti-proliferative and Anti-cancer Activities (Cell Line Studies)

Direct studies evaluating the anti-proliferative and anti-cancer activities of this compound using cell line models were not found in the reviewed search results. Although related sesquiterpenes, such as delta-cadinene, have demonstrated anti-proliferative and apoptotic effects on ovarian cancer cells (OVCAR-3) researchgate.net, and beta-caryophyllene (B1668595) has shown similar properties in other cancer cell lines nih.gov, specific research detailing this compound's efficacy in cell line studies for cancer treatment was not identified. Other studies have focused on different plant extracts and their isolated compounds, without singling out this compound for its anti-cancer potential in cell line assays researchgate.netscientificliterature.orgajol.info.

Anti-fouling Activities (Non-toxic agent research)

Investigations into the anti-fouling properties of this compound were not directly identified in the provided search results. The literature highlights other cadinene derivatives, notably 10-isocyano-4-cadinene, which has demonstrated strong anti-fouling activity against cypris larvae of the barnacle Balanus amphitrite with an EC50 value of 0.14 μg/mL and low toxicity acs.orgresearchgate.netnih.gov. Additionally, compounds such as 10-formamido-4-cadinene and T-cadinol, also cadinene derivatives isolated from marine sponges, have shown significant inhibition of larval settlement with EC50 values around 0.50-0.53 μg/mL u-tokyo.ac.jpmdpi.com. However, specific studies reporting on the anti-fouling activity of this compound itself were not found.

Insecticidal and Larvicidal Activities (e.g., against mosquitoes)

While direct in vitro larvicidal data for this compound is not extensively detailed in the provided search results, in silico studies suggest a potential role in insecticidal activity. Molecular docking analyses have investigated the interaction of this compound with mosquito juvenile hormone-binding protein (mJHBP) from Aedes aegypti. These studies indicate that this compound exhibits a binding energy (ΔG) of -9.5 kcal/mol to mJHBP researchgate.netupc.edu.pe. This value is comparable to other sesquiterpenes like gamma-cadinene and alpha-muurolene, which showed slightly higher binding energies of -9.7 kcal/mol, suggesting a potential mechanism of action through interference with juvenile hormone regulation in mosquitoes researchgate.netupc.edu.pe.

Synthetic Methodologies and Structure Activity Relationship Sar Studies

Elucidation of Structure-Activity Relationships

Limited information is available regarding the structure-activity relationships (SAR) of β-Cadinene, primarily derived from in silico studies examining its potential interactions with biological targets.

Analytical and Characterization Techniques in Beta Cadinene Research

Advanced Analytical Applications

In Vivo Labeling with Stable Isotopes for Biosynthetic Pathway Elucidation

The elucidation of complex biosynthetic pathways in living organisms often relies on sophisticated tracing techniques, among which in vivo labeling with stable isotopes stands out as a powerful methodology. This approach involves introducing precursors enriched with non-radioactive isotopes, such as ¹³C or ²H (deuterium), into an organism. By subsequently analyzing the target compound for the presence and distribution of these isotopes, researchers can meticulously map the metabolic journey from precursor molecules to the final product, thereby confirming proposed pathways and identifying key intermediates.

For beta-Cadinene, a significant sesquiterpene found in various plant species, in vivo stable isotope labeling studies have been pivotal in confirming its biosynthesis via the mevalonate (B85504) (MVA) pathway. This pathway is initiated by the enzymatic conversion of acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These C5 building blocks are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). FPP serves as the direct substrate for sesquiterpene synthases, which catalyze the cyclization reactions leading to compounds like this compound.

A notable study by Smith and colleagues (2015) employed [¹³C]-glucose, uniformly labeled with ¹³C, to trace the biosynthesis of cadinene isomers, including this compound, in leaf discs of the hybrid aspen, Populus tremula × P. tremuloides. Utilizing gas chromatography-mass spectrometry (GC-MS) for analysis, the researchers quantified the isotopic enrichment in the isolated this compound. The findings indicated a substantial incorporation of ¹³C into the sesquiterpene skeleton, with an average ¹³C enrichment of 95.8% observed in the molecular ion of this compound. Further detailed analysis of mass spectral fragmentation patterns provided critical insights into the origin of specific carbon atoms. For instance, fragmentation analysis of a key ion representing a C5 unit within the this compound structure revealed an enrichment consistent with the incorporation of five ¹³C atoms, thereby strongly supporting the hypothesis that this compound is assembled from C5 isopentenyl pyrophosphate units derived from the MVA pathway. This research directly validated the carbon flow from glucose through the MVA pathway to the formation of this compound.

Table 1: Summary of In Vivo Stable Isotope Labeling Findings for this compound Biosynthesis

| Study (Authors, Year) | Organism | Labeled Precursor | Isotope | Analytical Method | Key Findings & Labeled Carbons |

| Smith et al. (2015) | Populus tremula × P. tremuloides | [¹³C]-Glucose | ¹³C | GC-MS | This compound exhibited 95.8% ¹³C enrichment. Fragmentation analysis confirmed the incorporation of C5 units, validating derivation from the MVA pathway. |

Biotechnology and Metabolic Engineering for Beta Cadinene Production

Future Prospects in Sustainable Production

The ongoing pursuit of sustainable chemical manufacturing has firmly established biotechnological approaches as a critical avenue for producing valuable compounds, including beta-Cadinene. Future prospects for the sustainable production of this compound are intrinsically linked to the continuous advancements in metabolic engineering and synthetic biology. These fields are instrumental in developing efficient, cost-effective, and environmentally benign microbial cell factories, aiming to supersede the limitations of traditional extraction methods and chemical synthesis, which can be resource-intensive and environmentally impactful mdpi.comresearchgate.netsysbio.senih.gov.

Key Biotechnological Platforms and Engineering Strategies for Sustainable Production:

The foundation for future bio-production of this compound and other sesquiterpenes relies on the development of robust microbial hosts, predominantly yeast species like Saccharomyces cerevisiae and Pichia pastoris, alongside bacteria such as Escherichia coli mdpi.comresearchgate.netsysbio.senih.govacs.orgoup.com. These organisms are highly amenable to genetic manipulation, facilitating the introduction and optimization of heterologous biosynthetic pathways essential for sesquiterpene synthesis mdpi.comresearchgate.netacs.org.

Future advancements are anticipated to concentrate on several key areas:

Enhanced Precursor Supply and Pathway Optimization: A critical step involves engineering the native metabolic pathways within host organisms, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. This engineering aims to boost the availability of farnesyl pyrophosphate (FPP), the direct precursor for this compound biosynthesis mdpi.comresearchgate.netnih.govoup.com. Strategies include optimizing the activity of key enzymes within these pathways, balancing metabolic flux, and downregulating competing metabolic branches that divert FPP mdpi.comresearchgate.netsysbio.se. For instance, research on other sesquiterpenes has demonstrated significant improvements in yield through such pathway engineering efforts researchgate.netsysbio.se.

Host Organism Engineering for Sustainability: Improving the tolerance of microbial hosts to accumulating sesquiterpenes, which can exhibit toxicity, is crucial for achieving high production titers researchgate.net. Strategies such as adaptive laboratory evolution (ALE), secretion engineering, and bio-derivatization are actively being explored to address this challenge researchgate.net. Moreover, expanding the repertoire of usable carbon sources to include waste streams or renewable feedstocks, such as methanol (B129727) synthesized from CO2, will significantly bolster the sustainability and economic viability of this compound production nih.govnih.gov.

Integration of Systems Biology and Omics Approaches: The future of metabolic engineering for this compound production will increasingly leverage the integration of 'omics' data (genomics, transcriptomics, proteomics, metabolomics) with systems biology modeling. This comprehensive approach will foster a deeper understanding of cellular metabolism, enabling the identification of bottlenecks and regulatory points for targeted engineering interventions oup.comslideshare.net. Such a holistic strategy is essential for designing more sophisticated and efficient microbial cell factories.

Data Table: Illustrative Metabolic Engineering Strategies for Sesquiterpene Production

While specific yield data for this compound derived from advanced future-oriented strategies is still an evolving area, the progress achieved with other sesquiterpenes provides valuable insights into the potential. The following table illustrates common engineering approaches and their impact on production metrics, which are directly applicable to the future development of this compound biosynthesis.

| Engineering Strategy | Host Organism | Targeted Outcome | Illustrative Impact (General Sesquiterpenes) | Reference |

| Pathway Optimization (MVA/MEP) | S. cerevisiae, E. coli | Increased FPP precursor supply | Significant yield improvements (e.g., 35-fold increase for α-bisabolol) researchgate.net | mdpi.comresearchgate.netsysbio.senih.govoup.com |

| Enzyme Engineering (STS optimization) | S. cerevisiae, P. pastoris | Improved catalytic efficiency, specificity | Enhanced product formation researchgate.net | researchgate.netacs.org |

| Host Tolerance Engineering | S. cerevisiae, E. coli | Increased product titer | Enables higher production levels researchgate.net | researchgate.net |

| Substrate Diversification (e.g., Methanol) | P. pastoris | Sustainable carbon source utilization | Platform for efficient production nih.gov | nih.govnih.gov |

| Metabolic Control Strategy | S. cerevisiae | Dynamic pathway modulation for optimal yield | 88-fold improvement in productivity (α-santalene) sysbio.se | sysbio.se |

Challenges and Opportunities in Sustainable Production:

Despite significant advancements, challenges persist in achieving industrially viable titers, rates, and yields for this compound production. These include the inherent toxicity of sesquiterpenes to host cells, the complexity of optimizing multi-enzyme biosynthetic pathways, and the cost-effectiveness of downstream processing for product recovery. Nevertheless, the continuous development of advanced genetic tools, high-throughput screening methodologies, and sophisticated computational modeling presents substantial opportunities to surmount these obstacles. The future of sustainable this compound production hinges on the synergistic application of these technologies to establish highly efficient and environmentally responsible bio-manufacturing processes.

Compound List:

this compound

Farnesyl pyrophosphate (FPP)

Mevalonate (MVA) pathway

Methylerythritol phosphate (MEP) pathway

(+)-δ-cadinene

α-bisabolol

α-santalene

β-farnesene

(+)-valencene

trans-Nerolidol

(+)-β-cadinene

γ-cadinene

δ-cadinene

β-himachalene

himachala-2,4-diene

α-gurjunene

Artemisinic acid

Amorphadiene

Thymol

Limonene

Geraniol

Isoborneol

beta-Thujone

(+)-verbenone

dimethyl-nonatriene

Germacrene A

Germacrene B

Germacrene C

Germacrene D

patchouli alcohol

Guaiazulene

muuroladiene

Lycopene

Taxadiene

Carvone

Citronellol

Citral

Cineole

(-)-α-bisabolol

β-elemene

α-pinene

myrtenyl

β-cedrene

widdrene

terpinen-4-ol

α-terpineol

(+)-Nootkatone

8-hydroxycadinene

Betalains

L-DOPA

cyclo-DOPA

Betalamic acid

Betanidin

Betanin

β-carotene

Astaxanthin

Resveratrol

Avermectins

Pyrrolnitrin

Advanced Theoretical and Computational Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between molecules, such as ligands and biological targets. These methods are crucial for understanding the molecular basis of biological activity and for drug discovery.

Ligand-Protein Interactions in Biological Systems

Studies have employed molecular docking and dynamics simulations to investigate the potential of β-Cadinene as a bioactive agent, particularly against bacterial and fungal pathogens. These investigations aim to elucidate how β-Cadinene interacts with specific protein targets within these microorganisms, identifying potential binding sites and assessing the stability of these interactions.

A significant in-silico study focused on the phytoconstituents of Acorus calamus, including β-Cadinene, to explore their interactions with bacterial (protein target 6VJE) and fungal (protein target 1EA1) targets nih.govtandfonline.comresearchgate.netresearchgate.net. The molecular docking results indicated that β-Cadinene exhibited the most favorable binding interactions among the tested compounds. It demonstrated binding energies of -7.66 ± 0.1 kcal mol⁻¹ with the bacterial target and -7.73 ± 0.15 kcal mol⁻¹ with the fungal target nih.govtandfonline.comresearchgate.netresearchgate.net.

Furthermore, Molecular Dynamics (MD) simulations, conducted over 100 nanoseconds, revealed that β-Cadinene successfully fitted into the binding pockets of both bacterial and fungal targets. The simulations confirmed the stability of these interactions throughout the simulation period nih.govtandfonline.comresearchgate.net. These findings suggest that β-Cadinene's ability to stably bind to essential microbial proteins could contribute to its observed biological activities, warranting further experimental validation nih.govtandfonline.comresearchgate.net.

Other studies have also explored the docking of cadinene isomers with various biological targets. For instance, δ-Cadinene showed significant binding affinity towards bacterial proteins such as isoleucyl-tRNA synthetase (PDB ID: 1JZQ) with a binding energy of -6.8 kcal/mol and DNA gyrase (PDB ID: 1KZN) with a binding energy of -7.2 kcal/mol nih.gov. Additionally, β-Cadinene was predicted to bind to mosquito juvenile hormone-binding protein (mJHBP) with a binding energy of -9.5 kcal/mol nih.gov. While these studies involve specific isomers or related compounds, they highlight the general utility of computational methods in predicting ligand-protein interactions for sesquiterpenes like cadinenes.

Table 1: Molecular Docking Results for β-Cadinene with Microbial Targets

| Target Protein | Organism Type | Binding Energy (kcal/mol) | Simulation Duration | Source |

| 6VJE | Bacterial | -7.66 ± 0.1 | 100 ns | nih.govtandfonline.comresearchgate.netresearchgate.net |

| 1EA1 | Fungal | -7.73 ± 0.15 | 100 ns | nih.govtandfonline.comresearchgate.netresearchgate.net |

Ab Initio Calculations and Mechanistic Postulations of Cyclization

The biosynthesis of sesquiterpenes like β-Cadinene involves complex enzymatic cyclization reactions. Ab initio calculations and computational chemistry methods are employed to elucidate these reaction mechanisms, understand the energy landscapes of intermediates, and predict the stereochemical outcomes of enzymatic catalysis.

The formation of the cadinane (B1243036) skeleton, including β-Cadinene, is often catalyzed by sesquiterpene synthases (STSs). The mechanism typically involves the ionization of farnesyl diphosphate (B83284) (FPP) to form carbocation intermediates, followed by a series of cyclization, rearrangement, and proton elimination steps. For example, the mechanism for (+)-δ-Cadinene synthase (DCS) from Gossypium arboreum has been extensively studied nih.govresearchgate.netnih.gov. Proposed pathways involve the ionization of FPP to nerolidyl diphosphate (NPP), which then undergoes cyclization. While a 1,10-cyclization pathway leading to a germacradienyl cation, followed by a hydride shift and second cyclization to the cadinenyl cation, is commonly postulated, alternative pathways such as a 1,6-ring closure via a bisabolyl cation have also been envisioned nih.govresearchgate.netnih.gov. Recent gas-phase quantum chemical calculations have supported the viability of these postulated mechanisms for the formation of the bicyclic cadinyl skeleton nih.gov.

Ab initio investigations into the acid-catalyzed cyclization of germacrene D, a common precursor, have provided insights into the relative stabilities of various sesquiterpene hydrocarbons and their carbocation precursors mdpi.com. These calculations have shown that β-Cadinene is energetically more favorable than α-Cadinene, with calculated energy differences of 1.88 kcal/mol. Such studies help correlate theoretical energy landscapes with experimentally observed product distributions in essential oils and acid-catalyzed reactions mdpi.com.

Computational methods, including ab initio calculations and density functional theory (DFT), are vital for mapping the energy profiles of these complex carbocation rearrangements and cyclizations, offering a deeper understanding of enzymatic selectivity and reaction pathways in terpene biosynthesis mdpi.comfrontiersin.orgacs.org. Bioinformatics analysis, including gene identification and phylogenetic tree construction, also aids in identifying and characterizing novel terpene synthases involved in cadinene biosynthesis acs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activities. This approach is instrumental in predicting the activity of new molecules and optimizing existing ones for desired therapeutic effects.

QSAR studies involving sesquiterpenes, including those structurally related to β-Cadinene, have been conducted to predict various biological activities. For instance, QSAR models have been developed to predict the antifungal activity of diverse organic compounds against Candida albicans nih.gov. In one study, a model using six descriptors correlated molecular structures with minimum inhibitory concentrations (MICs), achieving an R² of 0.788 nih.gov. Another study on sesquiterpene lactones focused on their antiprotozoal activities, employing Hologram QSAR (HQSAR) models that yielded good internal (q² values from 0.637 to 0.775) and external validation coefficients (r²test values from 0.653 to 0.944) mdpi.com. These models highlighted the importance of α,β-unsaturated carbonyl groups for biological activity mdpi.com.

QSAR has also been applied to predict the sedative activity of sesquiterpenes, with models achieving a correlation coefficient (r²) of 0.82 and a leave-one-out cross-validation (q²LOO) of 0.71 thieme-connect.comresearchgate.net. In these studies, molar refractivity and the number of hydrogen bond acceptors were identified as statistically significant descriptors influencing sedative activity thieme-connect.comresearchgate.net. Furthermore, 3D-QSAR models, such as those using the CoMFA method, have been developed for antifungal agents, demonstrating high predictive power with reported r² values of 0.990 and q² values of 0.569 researchgate.net.

These QSAR studies underscore the utility of computational approaches in understanding how structural variations in sesquiterpenes, including cadinenes, influence their biological efficacy, paving the way for rational design of novel therapeutic agents.

Table 2: QSAR Model Performance for Sesquiterpenes and Related Compounds

| QSAR Model Type | Target Activity | r² | q² (LOO/Test) | Key Descriptors (Examples) | Source |

| Regression | Antifungal (Candida) | 0.788 | N/A | 6 descriptors (topological, electronic, geometric) | nih.gov |

| HQSAR | Antiprotozoal | N/A | 0.637-0.775 | Fragment contributions, α,β-unsaturated carbonyl groups | mdpi.com |

| QSAR | Sedative Activity | 0.82 | 0.71 | Molar refractivity, Number of H-bond acceptors | thieme-connect.comresearchgate.net |

| CoMFA (3D-QSAR) | Antifungal (P. piricola) | 0.990 | 0.569 | Not specified in abstract | researchgate.net |

List of Compounds Mentioned:

β-Cadinene

α-Cadinene

δ-Cadinene

γ-Cadinene

Farnesyl diphosphate (FPP)

Nerolidyl diphosphate (NPP)

(+)-δ-Cadinene synthase (DCS)

Germacrene D

Sesquiterpene lactones (SLs)

Conclusion and Future Research Directions

Summary of Current Understanding of β-Cadinene Research

Beta-cadinene is a bicyclic sesquiterpene that belongs to the cadinane (B1243036) group of terpenoids. hmdb.ca It is a natural volatile organic compound found in a variety of plants, contributing to their essential oils. thegoodscentscompany.comebi.ac.uk Research has established its presence in numerous plant species, including those from the genera Xylopia, Eupatorium, and Nepeta. thegoodscentscompany.com The biosynthesis of β-cadinene, like other sesquiterpenes, follows the mevalonate (B85504) pathway, where farnesyl diphosphate (B83284) (FPP) serves as the precursor. nih.govrsc.org The cyclization of FPP to form the characteristic cadinane skeleton is catalyzed by specific enzymes known as cadinene synthases. nih.govnih.gov In cotton (Gossypium arboreum), for instance, (+)-δ-cadinene synthase is a key enzyme in the production of sesquiterpene aldehydes that act as phytoalexins. sippe.ac.cn

Table 1: Summary of Key Research Findings on β-Cadinene

| Research Area | Key Findings |

| Biosynthesis | Synthesized from farnesyl diphosphate (FPP) via the mevalonate pathway. nih.govrsc.org Catalyzed by cadinene synthase enzymes. nih.govnih.gov |

| Biological Activity | Exhibits antifungal properties. thegoodscentscompany.com Contributes to the insecticidal and antimicrobial defense of plants. nih.govnih.gov |

| Ecological Role | Acts as an allelochemical, inhibiting the growth of other plants. nih.govthegoodscentscompany.com Part of the chemical defense system of plants against herbivores and pathogens. nih.gov |

| Natural Occurrence | A common constituent of essential oils in various plant species. thegoodscentscompany.comebi.ac.uk |

Emerging Research Avenues and Methodological Innovations

The field of sesquiterpene research is continually evolving, with new analytical techniques and research methodologies offering deeper insights into the structure, function, and quantification of compounds like β-cadinene. Traditional methods for terpene analysis, such as gas chromatography-mass spectrometry (GC-MS), remain fundamental for identification and quantification. mdpi.com However, emerging innovations are enhancing the precision and scope of these analyses.

Recent advancements include the development of high-resolution mass spectrometry and multidimensional GC techniques, which provide greater separation and identification capabilities for complex terpene mixtures and isomers. Innovations in sample preparation, such as solid-phase microextraction (SPME) and supercritical fluid extraction (SFE), offer more efficient and solvent-minimized approaches for isolating volatile compounds like β-cadinene from plant matrices. nih.gov Furthermore, the application of chemometric and metabolomic approaches is enabling a more holistic analysis of the entire terpene profile of an organism, providing a broader understanding of the biochemical context in which β-cadinene is produced and functions.

High-throughput screening (HTS) assays are also becoming increasingly important in exploring the biological activities of natural products. usm.myspringernature.com These automated platforms allow for the rapid screening of compounds like β-cadinene against a wide array of biological targets, accelerating the discovery of novel pharmacological properties. The integration of HTS with advanced analytical techniques facilitates a more efficient pipeline from natural product discovery to functional characterization.

Table 2: Emerging Methodologies in β-Cadinene Research

| Methodology | Application in β-Cadinene Research |

| High-Resolution Mass Spectrometry | Precise identification and differentiation of β-cadinene from its isomers in complex mixtures. |

| Multidimensional Gas Chromatography | Enhanced separation of volatile compounds, improving the resolution of β-cadinene in essential oil analysis. |

| Solid-Phase Microextraction (SPME) | Efficient and solvent-free extraction of β-cadinene from plant tissues for analysis. nih.gov |

| Metabolomics | Comprehensive analysis of the plant metabolome to understand the metabolic network associated with β-cadinene production. |

| High-Throughput Screening (HTS) | Rapid screening of β-cadinene for a wide range of biological activities, such as antimicrobial, cytotoxic, and anti-inflammatory effects. usm.myspringernature.com |

Unexplored Biological Activities and Ecological Roles

While the antimicrobial and insecticidal properties of β-cadinene are recognized, a vast landscape of its potential biological activities and ecological functions remains to be explored. The structural complexity of sesquiterpenes often correlates with a wide range of pharmacological effects, suggesting that β-cadinene may possess untapped therapeutic potential.

Future research should focus on systematically screening β-cadinene for a broader range of bioactivities, including anti-inflammatory, cytotoxic, and neuroprotective effects. nih.govresearchgate.net Given that many sesquiterpenes exhibit potent biological actions, it is plausible that β-cadinene could modulate key cellular signaling pathways involved in various diseases. nih.gov

From an ecological perspective, the role of β-cadinene in mediating intricate plant-environment interactions warrants deeper investigation. Its involvement in plant defense is likely more nuanced than simply acting as a direct deterrent. For instance, it could function as a signaling molecule in plant-plant communication or in attracting natural enemies of herbivores. researchgate.net The allelopathic potential of β-cadinene has been suggested, but the precise mechanisms and ecological significance of this activity are not well understood. nih.govthegoodscentscompany.com Further studies are needed to elucidate its role in shaping plant communities and its impact on soil microbial ecosystems. The potential for β-cadinene to act as a precursor for other bioactive sesquiterpenoids within the plant is another area that requires further exploration.

Advances in Sustainable Production and Synthetic Biology Applications

The industrial demand for natural products with valuable properties has spurred the development of sustainable production platforms. Synthetic biology and metabolic engineering offer promising alternatives to the traditional extraction of β-cadinene from plant sources, which can be inefficient and environmentally taxing. chalmers.senih.gov

Microbial hosts, such as the yeast Saccharomyces cerevisiae, have been successfully engineered to produce a variety of terpenes. researchgate.netnih.gov The established mevalonate pathway in yeast provides a robust foundation for the heterologous expression of plant-derived cadinene synthase genes. yeastgenome.org By optimizing the expression of key enzymes in the pathway and potentially down-regulating competing metabolic branches, it is feasible to enhance the production of farnesyl diphosphate and channel it towards β-cadinene synthesis. nih.gov